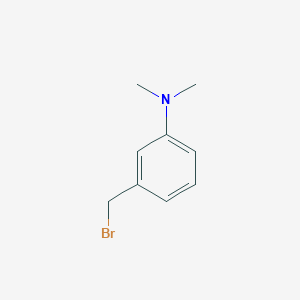

3-(溴甲基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Bromomethyl)-N,N-dimethylbenzenamine” is a brominated derivative of benzenamine. Brominated compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

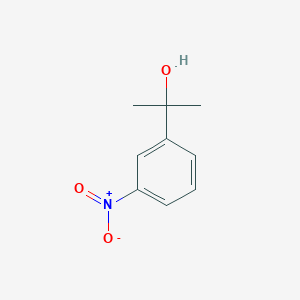

While specific synthesis methods for “3-(Bromomethyl)-N,N-dimethylbenzenamine” are not available, brominated compounds are generally synthesized through halogenation reactions .Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-N,N-dimethylbenzenamine” would likely consist of a benzene ring with a bromomethyl group and a dimethylamine group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Brominated compounds are known to be highly reactive and are often used as alkylating reagents for introducing an enone fragment into the structure of a complex molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-N,N-dimethylbenzenamine” would depend on its exact molecular structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .科学研究应用

合成方法

与3-(溴甲基)-N,N-二甲基苯胺相关的化合物研究通常集中于它们的合成。例如,研究概述了通过重氮化和溴化过程合成双(溴甲基)取代苯衍生物的方法。这些方法对于开发用于进一步化学合成的中间体至关重要,突出了溴甲基化化合物在有机合成中的多功能性和重要性(郭志安,2009)。

材料科学与聚合物化学

溴甲基化化合物在材料科学中也至关重要,特别是在聚合物的合成中。使用溴甲基化引发剂的原子转移自由基聚合(ATRP)技术允许制造具有受控分子量和窄多分散性的聚合物。这种方法对于制备具有特定性质的新型结构聚苯乙烯和其他聚合物至关重要,展示了溴甲基化化合物在推进材料科学中的作用(于涛等,2007)。

分析化学

在分析化学中,溴甲基化化合物已被用于通过高效液相色谱法(HPLC)监测合成过程。此应用对于确保化学反应的质量和一致性至关重要,特别是在有机金属化合物配体的合成中。准确监测这些反应的能力对于研究和工业应用都至关重要,证明了溴甲基化化合物在分析环境中的实用性(L. Soran等,2004)。

安全和危害

未来方向

作用机制

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might interact with organoboron reagents, which are the primary targets in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, bromomethyl compounds typically participate in oxidative addition reactions . In these reactions, a metal catalyst, such as palladium, donates electrons to form a new metal-carbon bond . This is followed by a transmetalation step, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are crucial in the field of organic chemistry for the formation of carbon-carbon bonds .

Pharmacokinetics

Bromomethyl compounds are generally considered to have good reactivity and stability, which could potentially influence their bioavailability .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHZZAYPXZNJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)

![2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2810916.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)

![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)